L82

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

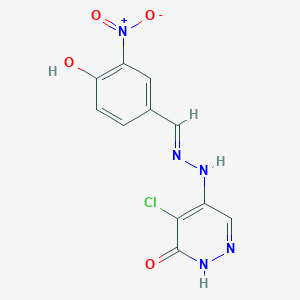

C11H8ClN5O4 |

|---|---|

Molekulargewicht |

309.66 g/mol |

IUPAC-Name |

5-chloro-4-[(2E)-2-[(4-hydroxy-3-nitrophenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one |

InChI |

InChI=1S/C11H8ClN5O4/c12-10-7(5-14-16-11(10)19)15-13-4-6-1-2-9(18)8(3-6)17(20)21/h1-5,18H,(H2,15,16,19)/b13-4+ |

InChI-Schlüssel |

WUVOGTSGMTVCGA-YIXHJXPBSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1/C=N/NC2=C(C(=O)NN=C2)Cl)[N+](=O)[O-])O |

Kanonische SMILES |

C1=CC(=C(C=C1C=NNC2=C(C(=O)NN=C2)Cl)[N+](=O)[O-])O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

L82 DNA Ligase Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of L82, a selective inhibitor of human DNA ligase I (LigI). This compound and its derivatives represent a promising class of molecules for potential therapeutic applications, particularly in oncology, by targeting the essential cellular process of DNA replication and repair. This document outlines the molecular interactions, kinetic properties, and cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying pathways and methodologies.

Core Mechanism of Action: Uncompetitive and Mixed Inhibition

This compound and its more selective analog, this compound-G17, function by disrupting the catalytic cycle of DNA ligase I, an enzyme crucial for joining Okazaki fragments during DNA replication and for several DNA repair pathways. The inhibition mechanism is nuanced, with this compound exhibiting a mixed competitive and uncompetitive profile, while this compound-G17 acts as a purely uncompetitive inhibitor[1].

The primary mode of action for these inhibitors is the stabilization of the DNA ligase I-nicked DNA complex[2][3]. This stabilization prevents the completion of the ligation reaction, specifically inhibiting the third and final step: phosphodiester bond formation[1][4]. By trapping the enzyme on the DNA, this compound and its derivatives effectively halt the ligation process, leading to an accumulation of unligated nicks in the DNA.

The Three Steps of DNA Ligation and the Point of Inhibition

The ATP-dependent DNA ligation reaction proceeds through three sequential nucleotidyl transfer steps. This compound and this compound-G17 exert their inhibitory effects at the final step of this cascade.

References

- 1. Structure-activity relationships among DNA ligase inhibitors; characterization of a selective uncompetitive DNA ligase I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational Design of Human DNA Ligase Inhibitors that Target Cellular DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational design of human DNA ligase inhibitors that target cellular DNA replication and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

L82: A Selective DNA Ligase I Inhibitor for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

DNA ligase I (LigI) plays a crucial role in cellular proliferation and genomic integrity by catalyzing the final step of DNA replication and various DNA repair pathways, specifically the joining of Okazaki fragments during lagging-strand synthesis.[1] The dysregulation of LigI is often observed in cancer cells, making it an attractive target for the development of novel anti-cancer therapeutics.[1] This technical guide provides a comprehensive overview of L82, a small molecule inhibitor identified through structure-based drug design, which demonstrates selectivity for human DNA ligase I.[2] Additionally, this guide will cover the more potent and selective analog, this compound-G17.

Mechanism of Action

This compound acts as a selective inhibitor of human DNA ligase I.[2] Kinetic analyses have revealed that this compound exhibits a mixed model of inhibition, suggesting both competitive and uncompetitive components to its mechanism.[3] It targets the DNA binding domain of LigI, stabilizing the enzyme-nicked DNA complex and thereby inhibiting the final phosphodiester bond formation step of the ligation reaction.[2][3]

A derivative of this compound, named this compound-G17, has been developed and shows increased activity and greater selectivity for LigI compared to its parent compound.[3] this compound-G17 functions as a purely uncompetitive inhibitor, exclusively binding to the LigI-DNA complex and preventing the successful ligation of DNA nicks.[3] This stabilization of the LigI-DNA complex is a key feature of its inhibitory action.[3]

Quantitative Data

The inhibitory activity and selectivity of this compound and its analog this compound-G17 have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

| Inhibitor | Target | IC50 (µM) | Inhibition Mechanism |

| This compound | Human DNA Ligase I | 12 | Mixed (Competitive & Uncompetitive) |

| This compound-G17 | Human DNA Ligase I | More potent than this compound | Uncompetitive |

Table 1: Inhibitory Activity against Human DNA Ligase I.

| Inhibitor | Ligase I Inhibition | Ligase III Inhibition | Ligase IV Inhibition |

| This compound | Selective Inhibition | Not significantly inhibited | Not significantly inhibited |

| This compound-G17 | Highly Selective Inhibition | Very little effect on binding | No significant inhibition at 200 µM |

Table 2: Selectivity Profile of this compound and this compound-G17.

| Cell Line | Inhibitor | Concentration (µM) | Effect |

| HeLa | This compound | 20 | ~30% reduction in cell number |

| HeLa | This compound-G17 | 20 | ~70% reduction in cell number |

| MCF7 | This compound | 50 | Cytostatic activity, G1/S checkpoint activation |

Table 3: Cellular Effects of this compound and this compound-G17.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its derivatives.

Fluorescence-Based DNA Ligase I Inhibition Assay

This assay is used to quantify the inhibitory effect of compounds on the enzymatic activity of DNA ligase I.

Materials:

-

Purified human DNA ligase I

-

Fluorescently labeled nicked DNA substrate

-

Assay Buffer: 60 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM DTT, 1 mM ATP, 50 µg/mL BSA

-

Test compounds (this compound, this compound-G17) dissolved in DMSO

-

96-well microplate

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the purified DNA ligase I to the assay buffer.

-

Add the test compounds to the wells containing the enzyme and buffer. Include a DMSO-only control.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the ligation reaction by adding the fluorescently labeled nicked DNA substrate to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the fluorescence intensity using a plate reader. The decrease in fluorescence, corresponding to the ligation of the nicked substrate, is used to calculate the percentage of inhibition.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

MTT Cell Proliferation Assay

This colorimetric assay assesses the effect of this compound on cell viability and proliferation.

Materials:

-

HeLa or other suitable cancer cell lines

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a DMSO control) and incubate for the desired period (e.g., 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

BrdU Incorporation Assay for DNA Synthesis

This assay measures the rate of DNA synthesis by quantifying the incorporation of the thymidine analog, Bromodeoxyuridine (BrdU).

Materials:

-

Asynchronously proliferating cells (e.g., HeLa)

-

Complete cell culture medium

-

This compound or this compound-G17 dissolved in DMSO

-

BrdU labeling solution

-

Fixation/denaturation solution

-

Anti-BrdU antibody (conjugated to a detectable enzyme or fluorophore)

-

Detection substrate

-

96-well cell culture plates

-

Microplate reader or fluorescence microscope

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with the inhibitors for a specified time (e.g., 4 hours).

-

Add the BrdU labeling solution to the cells and incubate for 1-2 hours to allow for incorporation into newly synthesized DNA.

-

Remove the labeling solution and fix the cells using a fixation/denaturation solution to expose the incorporated BrdU.

-

Wash the cells and add the anti-BrdU antibody. Incubate to allow for antibody binding.

-

Wash away unbound antibody and add the appropriate detection substrate.

-

Quantify the signal using a microplate reader or visualize by fluorescence microscopy. The signal intensity is proportional to the amount of BrdU incorporated and thus reflects the rate of DNA synthesis.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of DNA Ligase I inhibition by this compound.

Caption: Workflow for characterizing this compound's activity.

Caption: Downstream cellular effects of LigI inhibition.

Conclusion

This compound and its more potent derivative, this compound-G17, are valuable research tools for studying the cellular functions of DNA ligase I. Their selectivity for LigI over other human DNA ligases makes them useful for dissecting the specific roles of this enzyme in DNA replication and repair. The cytostatic effect of this compound in cancer cell lines, coupled with the enhanced cytotoxicity of this compound-G17, highlights the potential of targeting DNA ligase I for cancer therapy. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers and drug development professionals to effectively utilize these inhibitors in their studies. Further investigation into the in vivo efficacy and safety of these compounds is warranted to explore their full therapeutic potential.

References

- 1. Human DNA ligases in replication and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational Design of Human DNA Ligase Inhibitors that Target Cellular DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships among DNA ligase inhibitors; characterization of a selective uncompetitive DNA ligase I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Uncompetitive Inhibition Mechanism of L82: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Inhibition Mechanism of L82, a DNA Ligase I Inhibitor

This technical guide provides a comprehensive overview of the uncompetitive and mixed-mode inhibition mechanism of this compound, a selective inhibitor of human DNA ligase I (LigI). This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, DNA repair, and enzyme kinetics. We will delve into the quantitative inhibitory data, detailed experimental methodologies, and the underlying signaling pathways affected by this compound and its more selective analog, this compound-G17.

Introduction to this compound and its Target: DNA Ligase I

DNA ligase I is a crucial enzyme responsible for joining Okazaki fragments during lagging strand DNA synthesis and for sealing single-strand breaks during DNA repair processes. Its essential role in maintaining genomic integrity makes it a compelling target for anticancer therapies. This compound is a small molecule inhibitor that has been identified as a selective inhibitor of DNA ligase I.[1][2][3][4][5][6] Initially characterized as an uncompetitive inhibitor, more detailed kinetic studies have revealed a more complex mixed-mode inhibition.[7] A structurally related compound, this compound-G17, has been developed and exhibits a more purely uncompetitive inhibition profile with increased selectivity for LigI.[7][8]

Quantitative Inhibition Data

The inhibitory effects of this compound and this compound-G17 on DNA ligase I have been quantified through various enzymatic assays. The following tables summarize the key quantitative data available.

Table 1: Inhibitory Potency of this compound and this compound-G17 against Human DNA Ligase I

| Compound | Inhibition Type | IC50 (µM) |

| This compound | Mixed (Competitive and Uncompetitive) | 12[1] |

| This compound-G17 | Uncompetitive | Not explicitly reported |

Table 2: Kinetic Parameters of DNA Ligase I in the Presence of this compound and this compound-G17

| Condition | Vmax | Km |

| DNA Ligase I (untreated) | 0.9 pmol/min[7] | 1.4 µM[7] |

| + this compound | Decreased[7] | Increased[7] |

| + this compound-G17 | Reduced[7] | Reduced[7] |

Mechanism of Uncompetitive Inhibition

Uncompetitive inhibition is a form of enzyme inhibition where the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This binding event stabilizes the ES complex and prevents the formation of the product. A key characteristic of uncompetitive inhibition is the parallel lines observed in a Lineweaver-Burk plot, with both Vmax and Km values decreasing.

The more selective analog of this compound, this compound-G17, demonstrates this classic uncompetitive inhibition.[7] It specifically targets the DNA ligase I already bound to its substrate, the nicked DNA. This action inhibits the third and final step of the ligation reaction: the formation of the phosphodiester bond.[7][8] this compound itself, while initially described as uncompetitive, displays a mixed inhibition pattern, suggesting it can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.[7] This leads to a decrease in Vmax and an increase in Km.[7]

Signaling Pathway: DNA Ligation and its Inhibition by this compound/L82-G17

The process of DNA ligation by DNA ligase I is a three-step enzymatic reaction. The inhibition by this compound and this compound-G17 occurs after the formation of the DNA-adenylate intermediate.

Experimental Protocols

The characterization of this compound and this compound-G17 as DNA ligase I inhibitors involved several key experimental techniques.

DNA Ligation Assay

This assay measures the ability of DNA ligase I to join a radiolabeled or fluorescently labeled nicked DNA substrate.

Methodology:

-

Substrate Preparation: A DNA substrate with a single nick is prepared. Typically, this involves annealing two or three oligonucleotides, one of which is labeled (e.g., with 32P at the 5' end or with a fluorescent tag).

-

Reaction Mixture: The reaction buffer typically contains Tris-HCl, MgCl₂, DTT, and ATP. Purified recombinant human DNA ligase I is added to the buffer.

-

Inhibitor Addition: this compound or this compound-G17, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction with the solvent alone is also prepared.

-

Initiation and Incubation: The reaction is initiated by the addition of the nicked DNA substrate. The mixture is incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific time.

-

Termination: The reaction is stopped by the addition of a stop solution, typically containing EDTA and a loading dye.

-

Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then visualized using autoradiography or fluorescence imaging. The amount of ligated product is quantified to determine the percentage of inhibition.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the formation of a stable complex between DNA ligase I and the nicked DNA substrate, which is enhanced by uncompetitive inhibitors.

Methodology:

-

Probe Preparation: A non-ligatable, labeled DNA duplex containing a single nick is used as the probe.

-

Binding Reaction: Purified DNA ligase I is incubated with the labeled probe in a binding buffer.

-

Inhibitor Addition: this compound or this compound-G17 is added to the binding reaction.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and the labeled DNA is visualized. An increase in the amount of the slower-migrating protein-DNA complex in the presence of the inhibitor is indicative of the stabilization of this complex.[7]

Experimental Workflow

The following diagram illustrates the general workflow for characterizing DNA ligase inhibitors like this compound.

Cellular Effects and Therapeutic Potential

This compound has demonstrated anti-proliferative activity in breast cancer cell lines.[1] It can induce cytostatic effects through the activation of the G1/S checkpoint in MCF7 cells.[1] The selective inhibition of DNA ligase I by compounds like this compound and this compound-G17 presents a promising strategy for cancer therapy, potentially by sensitizing cancer cells to DNA damaging agents. The development of more potent and selective uncompetitive inhibitors based on the this compound scaffold could lead to novel therapeutic agents that exploit the reliance of cancer cells on efficient DNA replication and repair.

Conclusion

This compound and its analog this compound-G17 are valuable research tools for studying the function of DNA ligase I. While this compound exhibits a mixed mode of inhibition, this compound-G17 acts as a more specific uncompetitive inhibitor, targeting the enzyme-substrate complex and preventing the final step of DNA ligation. The detailed understanding of their inhibitory mechanisms, supported by robust quantitative data and clear experimental protocols, provides a solid foundation for the further development of DNA ligase I inhibitors as potential anticancer drugs. This guide has summarized the core technical information necessary for researchers to effectively utilize and build upon the current knowledge of this compound's inhibitory action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rational Design of Human DNA Ligase Inhibitors that Target Cellular DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|CAS 329227-30-7|DC Chemicals [dcchemicals.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. abmole.com [abmole.com]

- 7. Structure-activity relationships among DNA ligase inhibitors; characterization of a selective uncompetitive DNA ligase I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships among DNA ligase inhibitors: Characterization of a selective uncompetitive DNA ligase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The L82 Compound: A Technical Guide to its Role as a DNA Ligase I Inhibitor and its Impact on DNA Replication

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the L82 compound, a selective, uncompetitive inhibitor of human DNA ligase I (hLigI). The document details its mechanism of action, impact on DNA replication and cell proliferation, and provides a summary of the experimental protocols used for its characterization. This information is intended to support further research and development of DNA ligase inhibitors as potential therapeutic agents.

Core Mechanism of Action

This compound specifically targets human DNA ligase I, an essential enzyme in DNA replication, particularly in the joining of Okazaki fragments during lagging strand synthesis, and in DNA repair pathways.[1][2][3] Unlike competitive inhibitors that bind to the active site of the free enzyme, this compound functions as an uncompetitive inhibitor.[1][2] This means that this compound binds to the DNA ligase I-DNA substrate complex, effectively stabilizing this intermediate and preventing the final step of the ligation reaction, which is the formation of the phosphodiester bond.[1][2][4] This mode of action is distinct from other DNA ligase inhibitors like L67 and L189, which act as simple competitive inhibitors with respect to nicked DNA.[1][2]

The inhibition of DNA ligase I by this compound disrupts the normal process of DNA replication, leading to a cytostatic effect on cancer cells, as opposed to a cytotoxic one.[1][2] This suggests that while this compound halts cell proliferation, it does not directly induce cell death to the same extent as cytotoxic agents.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the this compound compound and its derivatives.

| Compound | Target | IC50 | Inhibition Mechanism |

| This compound | Human DNA Ligase I (hLigI) | 12 µM[5] | Uncompetitive[1][2] |

| This compound-G17 | Human DNA Ligase I (hLigI) | More potent than this compound | Uncompetitive[4][6] |

Table 1: Biochemical Activity of this compound and its Derivative

| Cell Line | Cell Type | Effect of this compound |

| MCF10A | Normal Breast Epithelial | Reduced Proliferation |

| MCF7 | Breast Cancer | Reduced Proliferation |

| HeLa | Cervical Cancer | Reduced Proliferation |

| HCT116 | Colon Cancer | Reduced Proliferation |

Table 2: Anti-proliferative Activity of this compound in Human Cell Lines [3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical workflow for its experimental characterization.

Caption: Mechanism of this compound as an uncompetitive inhibitor of DNA ligase I.

Caption: Experimental workflow for the characterization of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

DNA Ligase Inhibition Assay (Fluorescence-Based)

This high-throughput assay is used for the initial screening of potential DNA ligase inhibitors.

-

Principle: A fluorescently labeled, nicked DNA substrate is used. Upon ligation, the structure of the DNA changes, leading to a change in fluorescence resonance energy transfer (FRET).

-

Protocol:

-

Prepare reaction mixtures (30 µL) containing 10 pmol of the nicked DNA substrate.

-

Add either 0.25 pmol of purified human DNA ligase I or 10 units of T4 DNA ligase (as a control for specificity).

-

Introduce the test compound (e.g., this compound at 100 µmol/L) or DMSO as a vehicle control.

-

Incubate the reactions and measure the fluorescence to determine the extent of ligation.[1]

-

DNA Ligation Assay (Radioactive Gel-Based)

This assay provides a more direct visualization and quantification of DNA ligation.

-

Principle: A 5'-terminally 32P-labeled oligonucleotide is annealed to a template strand, creating a nicked DNA substrate. Ligation results in the formation of a longer, labeled product, which can be separated by denaturing polyacrylamide gel electrophoresis.

-

Protocol:

-

Prepare reactions containing the 32P-labeled nicked DNA substrate.

-

Add purified DNA ligase and the inhibitor at various concentrations.

-

Incubate the reactions to allow for ligation.

-

Stop the reactions by adding an equal volume of gel loading dye (95% formamide, 0.05% bromophenol blue, and 0.05% xylene cyanol).

-

Heat the samples at 95°C for 5 minutes to denature the DNA.

-

Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis.

-

Visualize the labeled oligonucleotides using a phosphorimager and quantify the amount of ligated product.[1]

-

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the effect of the compound on cell viability and proliferation.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.

-

Protocol:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate to allow for formazan formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

-

Protocol:

-

Treat cells with the this compound compound for the desired time points (e.g., 0, 12, 24, 48 hours).

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining buffer containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

-

Incubate the cells in the dark to allow for staining.

-

Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be determined.[7][8][9]

-

Conclusion

The this compound compound represents a valuable tool for studying the role of DNA ligase I in DNA replication and repair. Its selective and uncompetitive mechanism of action provides a unique approach to modulating this essential cellular process. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate this compound and to design and characterize new DNA ligase inhibitors with therapeutic potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Rational design of human DNA ligase inhibitors that target cellular DNA replication and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rational Design of Human DNA Ligase Inhibitors that Target Cellular DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships among DNA ligase inhibitors; characterization of a selective uncompetitive DNA ligase I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure-activity relationships among DNA ligase inhibitors: Characterization of a selective uncompetitive DNA ligase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cancer.wisc.edu [cancer.wisc.edu]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

L82 Inhibitor: A Technical Guide to its Anti-Proliferative Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-proliferative properties of the L82 inhibitor, a selective, non-competitive inhibitor of human DNA ligase I (LigI). This document details the mechanism of action, quantitative data on its efficacy, and comprehensive experimental protocols for assessing its effects. A more potent derivative, this compound-G17, is also discussed.

Core Mechanism of Action: Inhibition of DNA Ligation

This compound and its more potent analog, this compound-G17, exert their anti-proliferative effects by targeting DNA ligase I, an essential enzyme in DNA replication and repair.[1][2] Specifically, these inhibitors disrupt the third and final step of the DNA ligation process: the formation of a phosphodiester bond to seal nicks in the DNA backbone.[3][4][5] this compound acts as a non-competitive inhibitor, while this compound-G17 is a more selective uncompetitive inhibitor of LigI.[3][6][7] This inhibition leads to an accumulation of DNA intermediates with unligated nicks, ultimately triggering cell cycle arrest and a reduction in cell proliferation.[8]

The DNA ligation process, catalyzed by DNA ligase I, proceeds in three main steps. The following diagram illustrates this pathway and the point of inhibition by this compound and this compound-G17.

Quantitative Data on Anti-Proliferative Effects

The anti-proliferative activities of this compound and this compound-G17 have been evaluated in various cancer cell lines. The following tables summarize the key quantitative findings.

| Inhibitor | Target | IC50 | Cell Line(s) | Reference |

| This compound | hLig1 | 12 µM | Not specified | [8] |

| Inhibitor | Concentration | Cell Line | Proliferation Reduction | Reference |

| This compound | 20 µM | HeLa | ~30% | [3] |

| This compound-G17 | 20 µM | HeLa | ~70% | [3] |

This compound has demonstrated a concentration-dependent anti-proliferative effect on the normal breast epithelial cell line MCF10A and the breast cancer cell lines MCF7, HeLa, and HCT116.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-proliferative properties of the this compound inhibitor.

Experimental Workflow

The general workflow for assessing the anti-proliferative effects of this compound involves cell culture, treatment with the inhibitor, and subsequent analysis using various assays.

MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MCF7, HeLa)

-

Complete culture medium

-

This compound inhibitor stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound inhibitor in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

BrdU Incorporation Assay

This assay measures the rate of DNA synthesis by detecting the incorporation of the thymidine analog, Bromodeoxyuridine (BrdU), into newly synthesized DNA.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound inhibitor stock solution

-

BrdU labeling solution (10 µM)

-

Fixation/denaturation solution (e.g., 1.5 N HCl)

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol.

-

Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours.

-

Remove the labeling solution and fix the cells with a fixation/denaturation solution for 30 minutes at room temperature.

-

Wash the wells with PBS.

-

Add the anti-BrdU primary antibody and incubate for 1 hour.

-

Wash the wells and add the HRP-conjugated secondary antibody, incubating for another hour.

-

After a final wash, add the TMB substrate and incubate until a color change is observed.

-

Stop the reaction with the stop solution and measure the absorbance at 450 nm.

Cell Cycle Analysis by Flow Cytometry

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound inhibitor stock solution

-

6-well plates

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired duration (e.g., 12, 24, 48 hours).[8]

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with PBS and fix by resuspending in ice-cold 70% ethanol, followed by incubation at -20°C for at least 2 hours.

-

Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

The data is then analyzed to determine the percentage of cells in each phase of the cell cycle. A transient accumulation of cells at G2/M after 12 hours, followed by an accumulation at G0/G1 peaking at 24 hours, has been observed in MCF7 cells treated with 50 µM this compound.[8]

References

- 1. DNA ligase 1 - Wikipedia [en.wikipedia.org]

- 2. DNA ligases in the repair and replication of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships among DNA ligase inhibitors; characterization of a selective uncompetitive DNA ligase I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships among DNA ligase inhibitors: Characterization of a selective uncompetitive DNA ligase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Rational Design of Human DNA Ligase Inhibitors that Target Cellular DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rational design of human DNA ligase inhibitors that target cellular DNA replication and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

L82 Inhibitor: A Technical Guide to its Role in DNA Damage Repair Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the L82 inhibitor and its function in the intricate network of DNA damage repair (DDR) pathways. This compound is a selective, uncompetitive inhibitor of human DNA ligase I (hLigI), a critical enzyme in maintaining genomic integrity. By stabilizing the enzyme-DNA complex, this compound effectively stalls the final step of ligation, leading to an accumulation of DNA breaks. This document details the mechanism of action of this compound, its impact on cellular processes, and its emerging role as a potential therapeutic agent, particularly in synthetic lethality approaches. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this promising area of cancer biology and drug development.

Introduction to this compound and DNA Ligase I

DNA ligases are essential enzymes that catalyze the formation of phosphodiester bonds, sealing breaks in the DNA backbone. In humans, three main DNA ligases (I, III, and IV) are responsible for the final steps of DNA replication, repair, and recombination. DNA ligase I is the primary enzyme involved in joining Okazaki fragments during lagging strand DNA synthesis and also participates in several DNA repair pathways, including base excision repair (BER), nucleotide excision repair (NER), and single-strand break repair (SSBR).[1][2]

This compound is a small molecule inhibitor that specifically targets human DNA ligase I.[3][4][5][6] Unlike competitive inhibitors that bind to the active site, this compound is an uncompetitive inhibitor. This means it binds to the DNA ligase I-DNA substrate complex, stabilizing it and preventing the final ligation step of phosphodiester bond formation.[1][2] This unique mechanism of action leads to the accumulation of unresolved DNA nicks, which can be converted into more cytotoxic DNA double-strand breaks (DSBs).[1]

Quantitative Data on this compound Inhibition and Cellular Effects

The following tables summarize the key quantitative data regarding the activity of the this compound inhibitor.

| Parameter | Value | Enzyme/Cell Line | Reference |

| IC50 | 12 µM | Human DNA Ligase I (hLigI) | [3][4][5] |

Table 1: In Vitro Inhibition of Human DNA Ligase I by this compound. The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit 50% of hLigI activity in vitro.

| Cell Line | This compound Concentration (µM) | Effect | Reference |

| MCF10A (normal breast) | Concentration-dependent | Reduced proliferation | [6] |

| MCF7 (breast cancer) | Concentration-dependent | Reduced proliferation | [6] |

| HeLa (cervical cancer) | Concentration-dependent | Reduced proliferation | [6] |

| HCT116 (colon cancer) | Concentration-dependent | Reduced proliferation | [6] |

| MCF7 | 50 µM | Cytostatic (G1/S checkpoint activation) | [6] |

Table 2: Cellular Effects of this compound on Proliferation and Cell Cycle. this compound exhibits cytostatic effects on various cancer cell lines, leading to a reduction in cell proliferation and cell cycle arrest.

| Cell Line | This compound Treatment | Observation | Reference |

| HeLa | Concentration-dependent, 4h | Increased γH2AX foci formation | [1] |

Table 3: Induction of DNA Damage by this compound. Treatment with this compound leads to the formation of γH2AX foci, a well-established marker for DNA double-strand breaks.

Mechanism of Action and Impact on DNA Damage Repair Pathways

This compound's primary mechanism is the uncompetitive inhibition of DNA ligase I. This action has significant downstream consequences for various DNA repair pathways.

Role in Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR)

DNA ligase I can play a role in the final ligation step of both NHEJ and HR, particularly in alternative NHEJ pathways.[4] By inhibiting DNA ligase I, this compound can impede the efficiency of these repair processes, especially when other ligases cannot compensate. This leads to the persistence of DNA breaks.

Induction of DNA Damage Response and Checkpoint Activation

The accumulation of DSBs following this compound treatment triggers the activation of the DNA Damage Response (DDR) signaling cascade. This involves the recruitment of sensor proteins to the sites of damage, which in turn activate transducer kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).

These kinases phosphorylate a multitude of downstream targets, including the histone variant H2AX to form γH2AX, which serves as a beacon for the recruitment of repair factors.[1] The activation of checkpoint kinases like Chk1 and Chk2 leads to cell cycle arrest, providing time for the cell to attempt repair.[6]

Synthetic Lethality with PARP Inhibitors

A significant finding is the synthetic lethal relationship between the inhibition of DNA ligase I by this compound (or its more potent analog, this compound-G17) and the inhibition of Poly(ADP-ribose) polymerase (PARP).[3][5] PARP enzymes are crucial for the repair of single-strand breaks. When PARP is inhibited, these breaks persist and can collapse replication forks, leading to the formation of DSBs. In cells where DNA ligase I is also inhibited, the subsequent repair of these DSBs through pathways that rely on Ligase I (such as certain forms of end-joining) is compromised. This dual inhibition leads to a catastrophic level of DNA damage and ultimately, cancer cell death. This synthetic lethality is observed even in cells without BRCA mutations, suggesting a broader applicability for this combination therapy.[3][5]

Detailed Experimental Protocols

In Vitro DNA Ligase I Inhibition Assay

This protocol is adapted from methodologies used to characterize DNA ligase inhibitors.[1]

Objective: To determine the IC50 of this compound for human DNA ligase I.

Materials:

-

Purified recombinant human DNA ligase I (hLigI)

-

Fluorescently labeled nicked DNA substrate

-

This compound inhibitor stock solution (in DMSO)

-

Ligation buffer (e.g., 60 mM Tris-HCl pH 8.0, 10 mM MgCl2, 5 mM DTT, 1 mM ATP)

-

96-well microplate

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a serial dilution of this compound in ligation buffer. Include a DMSO control.

-

In a 96-well plate, add hLigI to each well.

-

Add the serially diluted this compound or DMSO control to the respective wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the ligation reaction by adding the fluorescently labeled nicked DNA substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the fluorescence intensity in each well using a plate reader. The signal from the ligated product will be different from the unligated substrate.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This protocol outlines a standard MTT assay to assess the cytostatic effects of this compound on cancer cells.

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., MCF7, HeLa)

-

Complete cell culture medium

-

This compound inhibitor stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete culture medium. Include a DMSO vehicle control.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

-

At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

Immunofluorescence Staining for γH2AX Foci

This protocol describes the detection of DNA double-strand breaks through the visualization of γH2AX foci.

Objective: To visualize and quantify the formation of γH2AX foci in cells treated with this compound.

Materials:

-

Cells grown on coverslips in a multi-well plate

-

This compound inhibitor

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., PBS with BSA and/or normal goat serum)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with the desired concentration of this compound for a specific duration (e.g., 4 hours). Include a DMSO control.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash with PBS and block with blocking solution for 1 hour at room temperature.

-

Incubate with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope. γH2AX foci will appear as distinct puncta within the DAPI-stained nuclei.

-

Capture images and quantify the number of foci per cell using image analysis software.

Conclusion and Future Directions

The this compound inhibitor represents a valuable tool for studying the intricacies of DNA repair and a promising lead compound for the development of novel anticancer therapies. Its specific mechanism of action against DNA ligase I provides a clear rationale for its cytostatic and DNA-damaging effects. The discovery of its synthetic lethal interaction with PARP inhibitors opens up new avenues for combination therapies that could be effective in a broader range of cancers, including those that are not dependent on BRCA mutations.

Future research should focus on further elucidating the precise role of this compound in modulating the balance between different DNA repair pathways, such as HR and NHEJ. Investigating the downstream signaling events following this compound-induced DNA damage in more detail will provide a deeper understanding of its cellular impact. Furthermore, in vivo studies are warranted to evaluate the therapeutic potential and safety profile of this compound and its analogs, both as single agents and in combination with other DNA-damaging agents or targeted therapies. The continued exploration of DNA ligase I inhibitors like this compound holds significant promise for advancing our ability to combat cancer.

References

- 1. Structure-activity relationships among DNA ligase inhibitors; characterization of a selective uncompetitive DNA ligase I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational Design of Human DNA Ligase Inhibitors that Target Cellular DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Synthetic Lethality‐Based Combination Therapy Using LIG1 and PARP Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alternative non-homologous end joining repair: a master regulator of genomic instability in cancer - Caracciolo - Precision Cancer Medicine [pcm.amegroups.org]

- 5. Development of a Synthetic Lethality-Based Combination Therapy Using LIG1 and PARP Inhibitors for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

chemical structure and properties of L82 compound

An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Selective DNA Ligase I Inhibitor

This technical guide provides a comprehensive overview of the L82 compound, a selective and uncompetitive inhibitor of human DNA ligase I (LigI). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting DNA repair pathways. This guide covers the chemical structure, physicochemical properties, biological activity, and detailed experimental methodologies related to this compound.

Chemical Structure and Properties

The this compound compound is chemically identified as 5-chloro-6-(2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl)-1H-pyridazin-4-one. Its structure is characterized by a pyridazinone core linked to a substituted benzylidenehydrazinyl moiety.

Table 1: Chemical and Physical Properties of this compound Compound

| Property | Value | Reference |

| IUPAC Name | 5-chloro-6-{[2-(4-hydroxy-3-nitrophenyl)methylidene]hydrazinyl}pyridazin-3-one | |

| CAS Number | 329227-30-7 | |

| Molecular Formula | C11H8ClN5O4 | |

| Molecular Weight | 309.67 g/mol | |

| SMILES | O=C1NN=CC(N/N=C/C2=CC=C(O)C(=C2)--INVALID-LINK--=O)=C1Cl | |

| Appearance | Solid | |

| Storage | Store at -20°C for long-term storage. | |

| Solubility | Soluble in DMSO. |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of human DNA ligase I (LigI), an essential enzyme in DNA replication and repair. It functions as an uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex.[1]

Table 2: Biological Activity of this compound Compound

| Parameter | Value | Cell Line/System | Reference |

| hLig1 IC50 | 12 µM | Purified human DNA ligase I | [1] |

| Anti-proliferative Activity | Concentration-dependent inhibition | MCF7, HeLa, HCT116 | [2] |

| Cell Cycle Effect | Activation of the G1/S checkpoint, leading to cytostatic activity | MCF7 | [2] |

The inhibition of DNA ligase I by this compound disrupts the joining of Okazaki fragments during DNA replication and interferes with DNA repair processes. This leads to the accumulation of DNA single-strand breaks, which triggers cell cycle arrest at the G1/S checkpoint and ultimately inhibits cell proliferation.[1][2]

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-proliferative effects.

Caption: this compound inhibits DNA Ligase I, leading to DNA damage and cell cycle arrest.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the key biological assays used to characterize its activity.

Synthesis of this compound Compound

The synthesis of 5-chloro-6-(2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl)-1H-pyridazin-4-one (this compound) involves a condensation reaction between 5-chloro-6-hydrazinyl-1H-pyridazin-4-one and 4-hydroxy-3-nitrobenzaldehyde.

Experimental Workflow for this compound Synthesis

Caption: Workflow for the synthesis and purification of the this compound compound.

Protocol:

-

Dissolve equimolar amounts of 5-chloro-6-hydrazinyl-1H-pyridazin-4-one and 4-hydroxy-3-nitrobenzaldehyde in a suitable solvent such as ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by filtration and wash with a cold solvent.

-

Purify the crude product by recrystallization from an appropriate solvent system to obtain the pure this compound compound.

-

Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

DNA Ligase I Inhibition Assay

The inhibitory activity of this compound against human DNA ligase I can be determined using a fluorescence-based ligation assay.[3]

Protocol:

-

Purify recombinant human DNA ligase I.

-

Prepare a fluorescently labeled nicked DNA substrate.

-

In a 96-well plate, incubate purified DNA ligase I (e.g., 500 fmol) with varying concentrations of the this compound compound (or DMSO as a control) in a reaction buffer (60 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP, 50 µg/ml BSA, and 4% DMSO) for 10 minutes at 25°C.[3]

-

Initiate the ligation reaction by adding the fluorescently nicked DNA substrate (e.g., 1 pmol).[3]

-

Incubate the reaction for a defined period (e.g., 5 minutes) at 25°C.[3]

-

Terminate the reaction by adding a stop solution (e.g., formamide dye).[3]

-

Separate the ligated and unligated DNA products using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize and quantify the fluorescent signals of the ligated product using a suitable imaging system.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

The anti-proliferative effect of this compound on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar cell viability assays.

Protocol:

-

Seed cancer cells (e.g., MCF7, HeLa, HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-50 µM) or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).[2]

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.

Cell Cycle Analysis

The effect of this compound on the cell cycle distribution can be analyzed by flow cytometry using propidium iodide (PI) staining.[2]

Protocol:

-

Treat cancer cells (e.g., MCF7) with this compound (e.g., 50 µM) or a vehicle control for different time points (e.g., 0, 12, 24, 48 hours).[2]

-

Harvest the cells by trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol while vortexing gently and store them at -20°C overnight.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide and RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The this compound compound represents a valuable chemical tool for studying the role of DNA ligase I in cellular processes and holds potential as a lead compound for the development of novel anticancer therapies. This technical guide provides a solid foundation for researchers to understand its chemical and biological properties and to design further experiments to explore its therapeutic applications. The detailed protocols provided herein should enable the replication and extension of the key findings related to this promising DNA ligase I inhibitor.

References

- 1. Rational Design of Human DNA Ligase Inhibitors that Target Cellular DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA damage repair: historical perspectives, mechanistic pathways and clinical translation for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships among DNA ligase inhibitors; characterization of a selective uncompetitive DNA ligase I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Target Specificity of the L82 DNA Ligase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the L82 DNA ligase inhibitor, focusing on its target specificity, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data are presented in tabular format for clarity, and key processes are visualized using diagrams.

Introduction to DNA Ligases and this compound

Deoxyribonucleic acid (DNA) ligases are essential enzymes that catalyze the formation of phosphodiester bonds, playing a critical role in maintaining genomic integrity during DNA replication, repair, and recombination.[1][2] In human cells, three main DNA ligases have been identified:

-

DNA Ligase I (LigI): Primarily involved in the joining of Okazaki fragments during lagging strand DNA synthesis and in some DNA repair pathways.[3][4]

-

DNA Ligase III (LigIII): Exists in two forms (α and β) and functions in base excision repair (BER), nucleotide excision repair (NER), and non-homologous end joining (NHEJ), with LigIIIα also being found in mitochondria.[3][4]

-

DNA Ligase IV (LigIV): Forms a complex with XRCC4 and is the dedicated ligase for the final step of the NHEJ pathway for repairing DNA double-strand breaks.[3][4]

Given their crucial roles, particularly in the highly proliferative context of cancer cells, DNA ligases have emerged as attractive targets for therapeutic intervention.[5][6] Small molecule inhibitors can serve as valuable tools to probe the cellular functions of these enzymes and as lead compounds for anticancer drug development.[5][7]

This compound is a small molecule inhibitor identified through computer-aided drug design based on the crystal structure of human DNA ligase I (LigI) complexed with nicked DNA.[5][7] It was predicted to bind to a specific DNA binding pocket within the DNA binding domain (DBD) of LigI.[5] This guide delves into the specific characteristics of this compound as a selective inhibitor of DNA Ligase I.

Target Specificity and Potency of this compound

This compound demonstrates marked selectivity for human DNA Ligase I over other human ligases.[5][7] Its inhibitory activity is significantly lower against Ligase III and negligible against Ligase IV.[3][5] This specificity is a key attribute, allowing for the targeted investigation of LigI-dependent pathways. The compound also shows no significant inhibition of T4 DNA ligase, an enzyme that utilizes a similar catalytic mechanism but lacks the specific DNA binding domain targeted by this compound, underscoring the specificity of the inhibitor's binding site.[5]

Quantitative Inhibitory Activity

The inhibitory potency of this compound and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound | Target Ligase | IC50 (µM) | Inhibition Mechanism | Reference |

| This compound | hLigI | ~12 | Uncompetitive | [5][8][9] |

| hLigIIIβ | >100 | - | [5] | |

| hLigIV/XRCC4 | >100 | - | [5] | |

| L67 | hLigI | ~10 | Competitive | [5] |

| hLigIIIβ | ~15 | Competitive | [5] | |

| hLigIV/XRCC4 | >100 | - | [5] | |

| L189 | hLigI | ~10 | Competitive | [5] |

| hLigIIIβ | ~10 | Competitive | [5] | |

| hLigIV/XRCC4 | ~25 | Competitive | [5] | |

| This compound-G17 | hLigI | <10 | Uncompetitive | [3] |

| hLigIII | >100 | - | [3] | |

| hLigIV | Not inhibited at 200 µM | - | [3] |

Table 1: Comparative inhibitory activity and mechanism of this compound and related compounds against human DNA ligases. Data compiled from multiple sources.[3][5][8][9]

Mechanism of Action

The DNA ligation reaction proceeds through a three-step mechanism:

-

Enzyme Adenylation: The ligase reacts with ATP (or NAD+ in bacteria) to form a covalent ligase-AMP intermediate.[1][2]

-

AMP Transfer: The activated AMP moiety is transferred to the 5'-phosphate terminus of the DNA nick.[1][2]

-

Phosphodiester Bond Formation: The ligase catalyzes the attack of the 3'-hydroxyl terminus on the 5'-adenylated phosphate, sealing the nick and releasing AMP.[1][2]

This compound acts as an uncompetitive inhibitor with respect to the nicked DNA substrate.[5][7] This means that this compound does not bind to the free enzyme but instead binds specifically to the LigI-DNA substrate complex. By binding to this complex, this compound stabilizes it and prevents the completion of the catalytic cycle.[5] Kinetic analysis shows that this compound reduces both the Vmax and Km of the ligation reaction.[3] Specifically, this compound and its more potent derivative, this compound-G17, inhibit the third step of the reaction, phosphodiester bond formation.[3] This mechanism contrasts with that of inhibitors like L67 and L189, which are competitive inhibitors that block the binding of DNA to the ligase.[5][7]

Cellular Activity and On-Target Validation

In cell-based assays, this compound exhibits cytostatic rather than cytotoxic effects, reducing cell proliferation in a concentration-dependent manner in various cell lines, including MCF7 (breast cancer), HeLa (cervical cancer), and HCT116 (colon cancer).[5][8] This inhibition of proliferation is consistent with the role of LigI in DNA replication.

A critical aspect of inhibitor characterization is confirming that its cellular effects are due to the inhibition of the intended target. The specificity of this compound for LigI in cells has been validated using genetically defined cell lines:

-

LIG1 Null Cells: Mouse B cells engineered to lack the LIG1 gene (LIG1 null) were found to be more resistant to the proliferation-inhibiting effects of this compound and this compound-G17 compared to their parental, wild-type counterparts.[3] This demonstrates that the presence of LigI is required for the inhibitor's full effect, strongly suggesting it is the primary target.

-

Nuclear LigIIIα Deficient Cells: Human colorectal cancer cells (HCT116) lacking nuclear LigIIIα, which can act as a backup for LigI in DNA replication, showed markedly increased sensitivity to this compound and this compound-G17.[3] This finding supports the on-target activity of this compound, as removing the backup ligase makes the cells more dependent on the now-inhibited LigI.

Acute exposure to this compound also leads to a concentration-dependent increase in γH2AX foci, a marker of DNA double-strand breaks.[3] This is likely an indirect consequence of stalled replication forks due to the inhibition of Okazaki fragment ligation, which can collapse and form double-strand breaks.

Key Experimental Protocols

The characterization of this compound's target specificity relies on several key biochemical and cell-based assays.

In Vitro DNA Ligation Inhibition Assay

Objective: To measure the direct inhibitory effect of this compound on the enzymatic activity of purified DNA ligases.

Methodology:

-

Substrate Preparation: A DNA substrate mimicking a ligation intermediate (e.g., a duplex oligonucleotide with a central nick) is prepared. One of the oligonucleotides is typically labeled with a radioactive isotope (e.g., ³²P) at the 5' end or with a fluorescent tag to enable detection.

-

Enzyme Reaction: Purified recombinant human DNA Ligase I, III, or IV is incubated in a reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and ATP) at a physiological temperature (e.g., 25-37°C).

-

Inhibitor Addition: A range of concentrations of this compound (dissolved in a solvent like DMSO) or a vehicle control (DMSO alone) is pre-incubated with the enzyme for a set time (e.g., 15-30 minutes) to allow for binding.

-

Ligation Initiation: The reaction is started by the addition of the labeled, nicked DNA substrate.

-

Incubation and Termination: The reaction proceeds for a defined period (e.g., 5-15 minutes) and is then stopped by adding a quench buffer containing a strong denaturant and a chelating agent (e.g., formamide and EDTA).

-

Product Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then analyzed using phosphorimaging (for ³²P) or fluorescence scanning. The amount of ligated (full-length) product is quantified relative to the unligated substrate.

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation and viability of cultured cells.

Methodology:

-

Cell Seeding: Human cell lines (e.g., HeLa) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated for an extended period, typically 72 hours to 5 days, to allow for multiple cell divisions.[3]

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The results are expressed as a percentage of the viability of the vehicle-treated control cells, and dose-response curves are generated.

Conclusion

The small molecule this compound is a well-characterized, selective, and uncompetitive inhibitor of human DNA Ligase I.[5][8] Its specificity has been rigorously established through biochemical assays with purified enzymes and validated in cellular contexts using genetically modified cell lines.[3] Its unique uncompetitive mechanism, which involves trapping the LigI-DNA complex, distinguishes it from other ligase inhibitors and makes it a valuable chemical probe for dissecting the cellular processes that depend on LigI, particularly DNA replication and repair. The insights gained from studying this compound and its more potent analogs like this compound-G17 provide a strong foundation for the future design and development of targeted anticancer therapies.[3]

References

- 1. Structural and mechanistic conservation in DNA ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. Structure-activity relationships among DNA ligase inhibitors; characterization of a selective uncompetitive DNA ligase I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA ligase - Wikipedia [en.wikipedia.org]

- 5. Rational Design of Human DNA Ligase Inhibitors that Target Cellular DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "DNA Repair Pathways in Cancer Therapy and Resistance" by Lan-ya Li, Yi-di Guan et al. [uknowledge.uky.edu]

- 7. Rational design of human DNA ligase inhibitors that target cellular DNA replication and repair [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Immunomart [immunomart.com]

Methodological & Application

Application Notes and Protocols for the L8d2 DNA Ligase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of L82, a selective inhibitor of human DNA ligase I (hLigI). These guidelines are intended for researchers and professionals in the fields of molecular biology, cancer research, and drug development.

Introduction

This compound is a small molecule inhibitor that selectively targets human DNA ligase I, an essential enzyme in DNA replication and repair.[1][2][3] Unlike competitive inhibitors, this compound acts as an uncompetitive inhibitor, meaning it binds to and stabilizes the complex formed between DNA ligase I and nicked DNA.[1][2] This mechanism of action leads to a cytostatic effect in cultured cells, arresting cell proliferation.[1][2] A related compound, this compound-G17, has been identified as a more potent and selective uncompetitive inhibitor of DNA ligase I.[4][5] These inhibitors serve as valuable tools for studying the cellular functions of DNA ligase I and as potential leads for the development of anticancer therapeutics.[1][2]

Data Presentation

Table 1: Inhibitory Activity of this compound and Related Compounds

| Compound | Target Ligase(s) | IC50 (µM) for hLigI | Mechanism of Action | Cellular Effect | Reference |

| This compound | DNA Ligase I | 12 | Uncompetitive | Cytostatic | [6][7][8] |

| L67 | DNA Ligases I and III | - | Competitive | Cytotoxic | [1][2] |

| L189 | DNA Ligases I, III, and IV | - | Competitive | Cytotoxic | [1][2] |

| This compound-G17 | DNA Ligase I | - | Uncompetitive | - | [4][5] |

Table 2: Cellular Effects of this compound

| Cell Line | Cell Type | Effect | Concentration | Duration | Reference |

| MCF10A | Normal breast epithelial | Reduced proliferation | Concentration-dependent | 6 days | [1][7] |

| MCF7 | Breast cancer | Reduced proliferation | Concentration-dependent | 6 days | [1][7] |

| HeLa | Cervical cancer | Reduced proliferation | Concentration-dependent | 6 days | [1][7] |

| HCT116 | Colon cancer | Reduced proliferation | Concentration-dependent | 6 days | [1][7] |

| MCF7 | Breast cancer | G0/G1 phase accumulation | 50 µM | 24 hours | [7] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the three main steps of the DNA ligation reaction and indicates the point of inhibition by this compound and this compound-G17.

Caption: DNA Ligation Pathway and this compound Inhibition.

Experimental Protocols

DNA Joining Assay (Fluorescence-Based)

This assay measures the ability of DNA ligase to join a fluorescently labeled DNA substrate.

Materials:

-

Purified human DNA ligase I (hLigI)

-

Fluorescently labeled nicked DNA substrate

-

This compound inhibitor stock solution (in DMSO)

-

Ligation buffer (e.g., 60 mM Tris-HCl pH 8.0, 10 mM MgCl2, 5 mM DTT, 1 mM ATP)

-

DMSO (for control)

-

96-well plates suitable for fluorescence reading

-

Plate reader

Procedure:

-

Prepare serial dilutions of the this compound inhibitor in ligation buffer. Include a DMSO-only control.

-

In a 96-well plate, add the purified hLigI to each well.

-

Add the diluted this compound inhibitor or DMSO control to the respective wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the ligation reaction by adding the fluorescently labeled nicked DNA substrate to each well.

-

Incubate the plate at the optimal temperature for the ligase (e.g., 25°C) for a set time (e.g., 5-30 minutes).

-

Stop the reaction (e.g., by adding EDTA or heating).

-

Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent label.

-

Calculate the percentage of inhibition relative to the DMSO control.

Cell Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of cultured cells.

Materials:

-

Human cell lines (e.g., MCF7, HCT116)

-

Complete cell culture medium

-

This compound inhibitor stock solution (in DMSO)

-

Trypsin-EDTA

-

96-well cell culture plates

-

Cell counting solution (e.g., MTT, WST-1, or similar)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. Include a DMSO-only control.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO.

-

Incubate the cells for the desired duration (e.g., 6 days).[7]

-

At the end of the incubation period, add the cell counting solution to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the cell viability as a percentage of the DMSO control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution.

Materials:

-

Human cell lines (e.g., MCF7)

-

Complete cell culture medium

-

This compound inhibitor stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture dishes and allow them to adhere.

-

Treat the cells with the desired concentration of this compound (e.g., 50 µM) or DMSO for various time points (e.g., 0, 12, 24, 48 hours).[7]

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagram

The following diagram outlines a general workflow for evaluating the effects of the this compound inhibitor.

Caption: General experimental workflow for this compound.

References

- 1. Rational Design of Human DNA Ligase Inhibitors that Target Cellular DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational design of human DNA ligase inhibitors that target cellular DNA replication and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Structure-activity relationships among DNA ligase inhibitors; characterization of a selective uncompetitive DNA ligase I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]